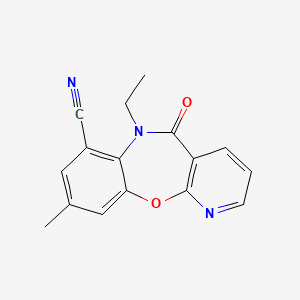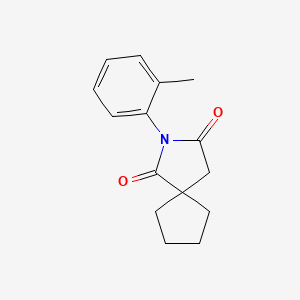![molecular formula C7H11N2OP B12797687 [Methyl(phenyl)phosphoryl]hydrazine CAS No. 6779-71-1](/img/structure/B12797687.png)
[Methyl(phenyl)phosphoryl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Methyl(phenyl)phosphoryl]hydrazine is an organophosphorus compound with the molecular formula C7H11N2OP. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoryl group attached to a hydrazine moiety, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(phenyl)phosphoryl]hydrazine typically involves the reaction of phenylphosphonic dichloride with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + \text{CH}_3\text{NHNH}_2 \rightarrow \text{PhP(O)(NHNHCH}_3\text{)} + 2\text{HCl} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions
[Methyl(phenyl)phosphoryl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different hydrazine derivatives.
Substitution: The phosphoryl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phosphoryl compounds.
科学的研究の応用
[Methyl(phenyl)phosphoryl]hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [Methyl(phenyl)phosphoryl]hydrazine involves its interaction with molecular targets through its phosphoryl and hydrazine groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
N-Methyl-N-phenylhydrazine: Similar structure but lacks the phosphoryl group.
Phenylhydrazine: Contains a phenyl group attached to a hydrazine moiety but lacks the methyl and phosphoryl groups.
Methylhydrazine: Contains a methyl group attached to a hydrazine moiety but lacks the phenyl and phosphoryl groups.
Uniqueness
[Methyl(phenyl)phosphoryl]hydrazine is unique due to the presence of both a phosphoryl group and a hydrazine moiety in its structure. This combination imparts distinct reactivity and functionality, making it valuable for various applications in research and industry.
特性
CAS番号 |
6779-71-1 |
|---|---|
分子式 |
C7H11N2OP |
分子量 |
170.15 g/mol |
IUPAC名 |
[methyl(phenyl)phosphoryl]hydrazine |
InChI |
InChI=1S/C7H11N2OP/c1-11(10,9-8)7-5-3-2-4-6-7/h2-6H,8H2,1H3,(H,9,10) |
InChIキー |
QKLBGPAESFMKGB-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C1=CC=CC=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


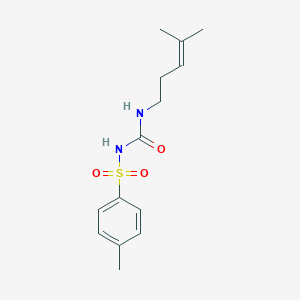
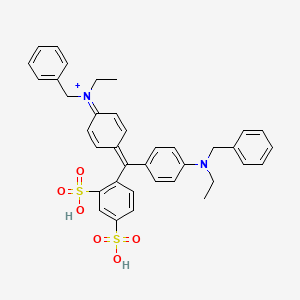
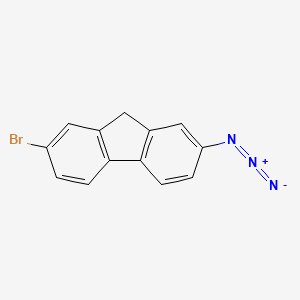
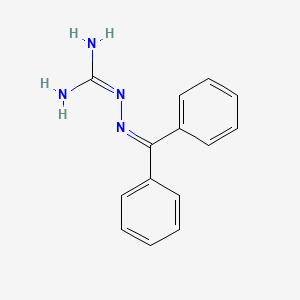

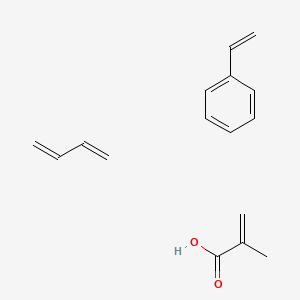
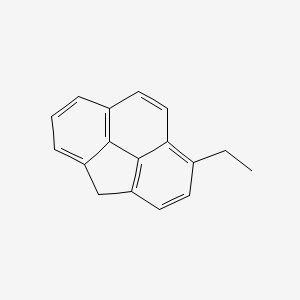
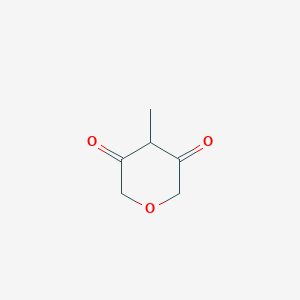
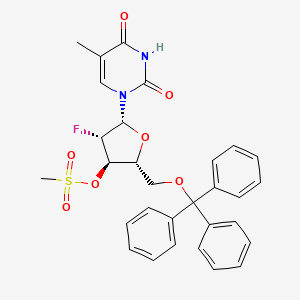
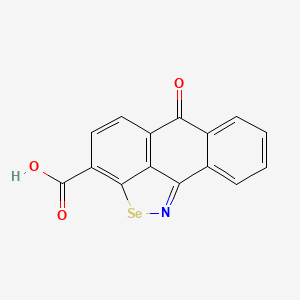
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
